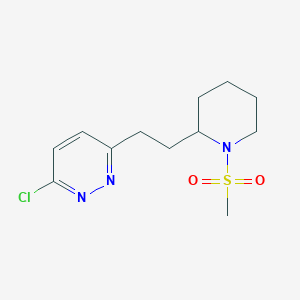
3-Chloro-6-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridazine
説明
3-Chloro-6-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridazine is a useful research compound. Its molecular formula is C12H18ClN3O2S and its molecular weight is 303.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
3-Chloro-6-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridazine is a compound of significant interest in scientific research, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and case studies, while ensuring a comprehensive overview of its potential uses.
Medicinal Chemistry
This compound has garnered attention for its potential as a therapeutic agent. Its structural similarity to known pharmacophores allows researchers to investigate its efficacy against various diseases.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyridazine compounds exhibit anticancer properties. This compound may serve as a lead compound for further development in targeting cancer cell lines due to its ability to inhibit specific enzyme pathways involved in tumor growth .
Neuropharmacology
The piperidine moiety in the compound suggests potential applications in neuropharmacology, particularly in treating neurological disorders.
Case Study: Anxiety and Depression
Research indicates that compounds with similar structures can modulate neurotransmitter systems, such as serotonin and dopamine pathways. This could lead to the development of new anxiolytic and antidepressant medications .
Antimicrobial Activity
Emerging studies have highlighted the antimicrobial properties of pyridazine derivatives. The presence of the methylsulfonyl group may enhance the compound's ability to disrupt bacterial cell walls or interfere with metabolic processes.
Case Study: Antibiotic Development
In vitro studies have shown that certain pyridazine derivatives exhibit antibacterial activity against resistant strains of bacteria, suggesting that this compound could be explored as a candidate for antibiotic development .
特性
IUPAC Name |
3-chloro-6-[2-(1-methylsulfonylpiperidin-2-yl)ethyl]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O2S/c1-19(17,18)16-9-3-2-4-11(16)7-5-10-6-8-12(13)15-14-10/h6,8,11H,2-5,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELNXXFMAVIIJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCC1CCC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















